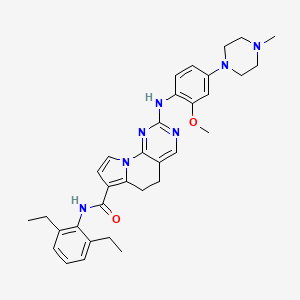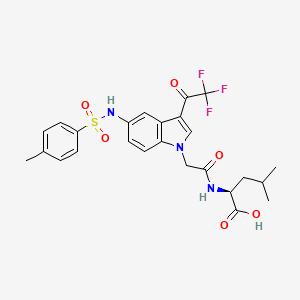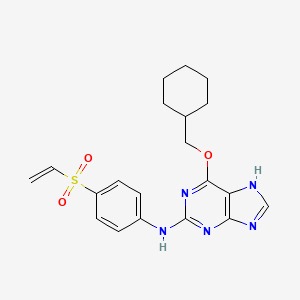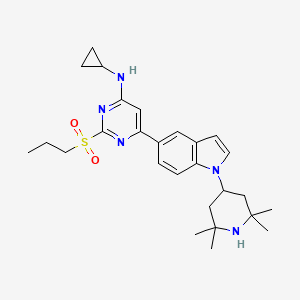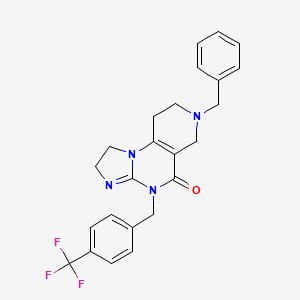
ONC212
Vue d'ensemble
Description
ONC212 est une imipridone fluorée dotée d'une activité anticancéreuse puissante. Il s'agit d'un agoniste nanomolaire du suppresseur tumoral du récepteur couplé aux protéines G orphelin GPR132, ainsi que de la protéase mitochondriale ClpP . This compound a démontré une efficacité préclinique contre diverses tumeurs malignes, notamment le cancer du pancréas et les cancers hématologiques .
Applications De Recherche Scientifique
ONC212 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the effects of fluorination on imipridone derivatives.
Biology: It is used to investigate the role of G protein-coupled receptors and mitochondrial proteases in cellular processes.
Medicine: This compound has shown promise as an anticancer agent, particularly in the treatment of pancreatic cancer and hematologic cancers
Mécanisme D'action
ONC212, also known as 2,4,6,7,8,9-Hexahydro-7-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one or 7-Benzyl-4-(4-(trifluoromethyl)benzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, is a fluorinated imipridone with preclinical efficacy against various malignancies .
Target of Action
The primary targets of this compound are the mitochondrial protease ClpP and the orphan GPCR tumor suppressor GPR132 . ClpP is expressed in pancreatic cancer cells and is required for this compound cytotoxicity . GPR132 is often overexpressed on cancer cells .
Mode of Action
This compound binds to and hyperactivates ClpP, leading to a decrease in mitochondrial-derived ATP production . It also acts as a nanomolar agonist of GPR132 . The regulatory binding partner of ClpP, ClpX, is suppressed upon this compound treatment .
Biochemical Pathways
This compound impairs oxidative phosphorylation (OXPHOS), a key biochemical pathway in the cell . This leads to a decrease in mitochondrial-derived ATP production . In addition, this compound activates the integrated stress response and inhibits Ras signaling .
Result of Action
This compound selectively kills tumor cells . It causes a collapse of mitochondrial function across treated cell lines, leading to apoptosis in OXPHOS-dependent cells . Cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, glucose restriction or combination with the glycolytic inhibitor 2-deoxy-D-glucose can synergize with this compound and promote apoptosis in vitro and in vivo . Hypoxia, which forces cancer cells to generate ATP through glycolysis, can render them more resistant to the drug .
Analyse Biochimique
Biochemical Properties
ONC212 plays a crucial role in biochemical reactions by interacting with several key biomolecules. It is known to activate GPCR GPR132 and Gαq signaling pathways, which function as tumor suppressors . Additionally, this compound binds to the mitochondrial protease ClpP, leading to mitochondrial dysfunction and metabolic rewiring in cancer cells . This interaction induces apoptosis in various cancer cell lines, including HPAF-II and AsPC1, and inhibits colony formation in HPAF-II cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by impairing oxidative phosphorylation (OXPHOS) and decreasing mitochondrial-derived ATP production . In OXPHOS-dependent cells, this compound triggers apoptosis, while cells relying on glycolysis undergo growth arrest and upregulate glucose catabolism to prevent ERK1/2 inhibition and apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to the mitochondrial protease ClpP, disrupting the ClpXP complex and leading to the downregulation of the regulatory subunit ClpX . This disruption impairs OXPHOS by suppressing critical respiratory chain complex components, resulting in decreased mitochondrial-derived ATP production . Additionally, this compound activates the integrated stress response and upregulates TRAIL/DR5, promoting extrinsic apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to induce mitochondrial dysfunction and metabolic rewiring in pancreatic cancer cells, leading to apoptosis and growth arrest . The compound’s stability and degradation over time have been studied, revealing that it maintains its cytotoxic effects in vitro and in vivo . Long-term effects on cellular function include sustained inhibition of OXPHOS and increased reliance on glycolysis for ATP production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated potent antitumor activity at nanomolar concentrations . For instance, this compound was delivered by oral gavage at a dosage of 50 mg/kg in a solution of 70% PBS, 10% DMSO, and 20% Kolliphor EL, three times per week . Higher doses of this compound have been associated with increased cytotoxicity and apoptosis in cancer cells, while lower doses result in growth arrest and metabolic rewiring .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting oxidative metabolism in cancer cells. It impairs OXPHOS by suppressing critical components of the respiratory chain, leading to decreased mitochondrial-derived ATP production . Additionally, this compound induces metabolic rewiring, causing cancer cells to upregulate glucose catabolism and rely on glycolysis for ATP production . This metabolic shift is crucial for the compound’s anticancer activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target and accumulate in mitochondria is essential for its cytotoxic effects, as it disrupts mitochondrial function and induces apoptosis in cancer cells .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound primarily localizes to the mitochondria, where it binds to the mitochondrial protease ClpP and disrupts the ClpXP complex . This localization is crucial for the compound’s ability to impair OXPHOS and induce apoptosis in cancer cells . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further enhancing its anticancer activity .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
ONC212 est synthétisé comme un analogue fluoré de ONC201. Les conditions réactionnelles incluent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus de fluoration .
Méthodes de production industrielle
La production industrielle d'this compound implique une mise à l'échelle de la voie de synthèse utilisée en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit final. Le processus peut impliquer plusieurs étapes de purification, telles que la recristallisation et la chromatographie, pour atteindre la qualité souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
ONC212 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le noyau imipridone, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution, telles que l'halogénation, peuvent introduire différents groupes fonctionnels dans le noyau imipridone.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le chlore ou le brome. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter différentes activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisé comme composé modèle pour étudier les effets de la fluoration sur les dérivés d'imipridone.
Biologie : Il est utilisé pour étudier le rôle des récepteurs couplés aux protéines G et des protéases mitochondriales dans les processus cellulaires.
Médecine : This compound a montré un potentiel prometteur en tant qu'agent anticancéreux, en particulier dans le traitement du cancer du pancréas et des cancers hématologiques
Mécanisme d'action
This compound exerce ses effets en ciblant la protéase mitochondriale ClpP et le suppresseur tumoral du récepteur couplé aux protéines G orphelin GPR132 . Il active la réponse au stress intégré, inhibe la signalisation Ras et tue sélectivement les cellules tumorales . Le composé induit un dysfonctionnement mitochondrial et un remodelage métabolique, conduisant à l'apoptose des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité d'ONC212
This compound est unique en raison de sa puissance plus élevée dans la plage nanomolaire par rapport à ONC201 et ONC206 . Il présente également une cinétique d'activité rapide et une efficacité à large spectre sur diverses lignées cellulaires cancéreuses .
Propriétés
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULPGUTXZTYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


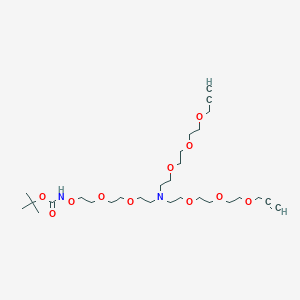
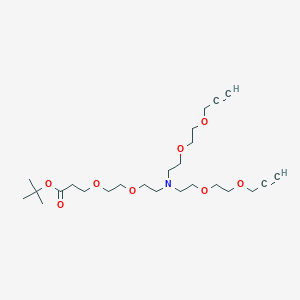

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)
